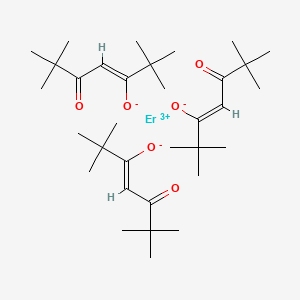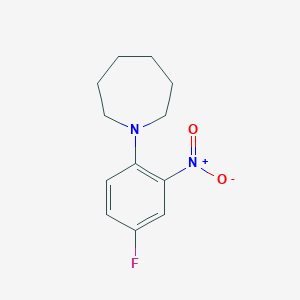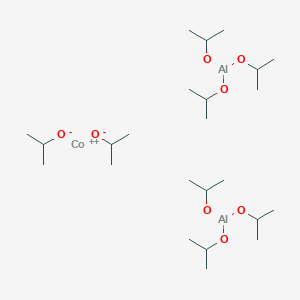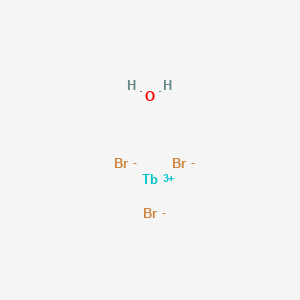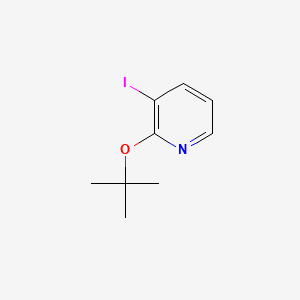
Nickel tin oxide dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel tin oxide dihydrate is a chemical compound with the formula NiSnO3·2H2O. It is a crystalline material that combines the properties of nickel and tin oxides. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Nickel tin oxide dihydrate can be synthesized through various methods, including sol-gel, hydrothermal, and co-precipitation techniques. The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination. The hydrothermal method involves reacting nickel and tin salts in an aqueous solution under high temperature and pressure. The co-precipitation method involves the simultaneous precipitation of nickel and tin hydroxides from a mixed solution of their salts, followed by filtration, washing, and drying.
Industrial Production Methods: In industrial settings, this compound is typically produced using the sol-gel method due to its ability to produce high-purity and homogeneous materials. The process involves the following steps:
- Dissolution of nickel and tin salts in a suitable solvent.
- Addition of a gelling agent to form a gel.
- Aging of the gel to allow for complete hydrolysis and polycondensation.
- Drying and calcination of the gel to obtain the final product.
化学反应分析
Types of Reactions: Nickel tin oxide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form higher oxidation state compounds.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can reduce this compound to lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions with halogens or other reactive species to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel and tin oxides in higher oxidation states, while reduction may produce metallic nickel and tin.
科学研究应用
Nickel tin oxide dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties and reactivity.
Biology: Investigated for its potential use in biosensors and bioimaging due to its optical properties.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials such as ceramics, coatings, and electronic devices.
作用机制
The mechanism by which nickel tin oxide dihydrate exerts its effects is primarily through its interaction with molecular targets and pathways. For example, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to adsorb and react. In biological applications, its optical properties enable it to interact with biological molecules for imaging or sensing purposes.
相似化合物的比较
Nickel tin oxide dihydrate can be compared with other similar compounds such as:
Nickel oxide (NiO): A simple oxide of nickel with similar catalytic properties but lacks the combined benefits of tin.
Tin oxide (SnO2): Known for its excellent electrical conductivity and used in gas sensors, but does not have the magnetic properties of nickel.
Nickel cobalt oxide (NiCo2O4): Another mixed metal oxide with enhanced electrochemical properties, often used in battery applications.
This compound is unique in that it combines the properties of both nickel and tin oxides, offering a balance of catalytic, optical, and magnetic properties that make it suitable for a wide range of applications.
属性
IUPAC Name |
dioxido(oxo)tin;nickel(2+);dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2H2O.3O.Sn/h;2*1H2;;;;/q+2;;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGXCMDMJSMOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Sn](=O)[O-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NiO5Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
